molecular formula C14H8Cl3F3N2O B1446110 (E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,5-dichlorophenyl)ethylidene}hydroxylamine CAS No. 1708133-27-0

(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,5-dichlorophenyl)ethylidene}hydroxylamine

Cat. No. B1446110
CAS RN: 1708133-27-0
M. Wt: 383.6 g/mol
InChI Key: UWLDXKXCOQUJFE-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,5-dichlorophenyl)ethylidene}hydroxylamine is a useful research compound. Its molecular formula is C14H8Cl3F3N2O and its molecular weight is 383.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,5-dichlorophenyl)ethylidene}hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,5-dichlorophenyl)ethylidene}hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroscience: Modulation of Metabotropic Glutamate Receptors

This compound has been explored as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). The efficacy of PAMs of mGlu4 in preclinical rodent models of Parkinson’s disease has been established, highlighting the potential therapeutic applications of this compound in neurodegenerative diseases .

Organic Chemistry: Trifluoromethylation of Iodoarenes

In organic synthesis, the compound is used in the copper(ii)-catalyzed trifluoromethylation of iodoarenes. This process is significant for modern drug discovery, as the introduction of a trifluoromethyl group to organic molecules can influence their pharmacological properties .

Medicinal Chemistry: Synthesis of Trifluoromethyl Ketones

Trifluoromethyl ketones (TFMKs) are valuable intermediates in medicinal chemistry. The compound can be utilized in the synthesis of TFMKs, which are known for their properties and applications in the development of new therapeutic agents .

Safety and Hazards

The safety data sheet for this compound indicates that it is not intended for human or veterinary use . It is intended for research use only.

properties

IUPAC Name

(NE)-N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,5-dichlorophenyl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl3F3N2O/c15-9-1-7(2-10(16)4-9)12(22-23)5-13-11(17)3-8(6-21-13)14(18,19)20/h1-4,6,23H,5H2/b22-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLDXKXCOQUJFE-WSDLNYQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=NO)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1Cl)Cl)/C(=N/O)/CC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,5-dichlorophenyl)ethylidene}hydroxylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,5-dichlorophenyl)ethylidene}hydroxylamine
Reactant of Route 2
(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,5-dichlorophenyl)ethylidene}hydroxylamine
Reactant of Route 3
(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,5-dichlorophenyl)ethylidene}hydroxylamine
Reactant of Route 4
Reactant of Route 4
(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,5-dichlorophenyl)ethylidene}hydroxylamine
Reactant of Route 5
(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,5-dichlorophenyl)ethylidene}hydroxylamine
Reactant of Route 6
(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,5-dichlorophenyl)ethylidene}hydroxylamine

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